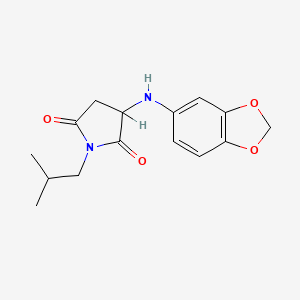
3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylpropyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylpropyl)pyrrolidine-2,5-dione, also known as MDMA or ecstasy, is a synthetic psychoactive drug that has gained popularity in recent years due to its euphoric effects. Despite its recreational use, MDMA has been studied extensively for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD).
Mechanism of Action
3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylpropyl)pyrrolidine-2,5-dione works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep, while dopamine and norepinephrine are involved in the regulation of reward and pleasure. The increased levels of these neurotransmitters lead to feelings of euphoria, empathy, and emotional openness.
Biochemical and Physiological Effects:
3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylpropyl)pyrrolidine-2,5-dione has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, and can cause dehydration and electrolyte imbalances. In addition, 3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylpropyl)pyrrolidine-2,5-dione can cause neurotoxicity, particularly in the serotonin-producing neurons of the brain.
Advantages and Limitations for Lab Experiments
3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylpropyl)pyrrolidine-2,5-dione has several advantages for lab experiments, including its ability to induce feelings of empathy and emotional openness, which can be useful for studying social behavior. However, the potential for neurotoxicity and the complex nature of the drug's effects on the brain make it difficult to study in controlled laboratory settings.
Future Directions
There are several directions for future research on 3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylpropyl)pyrrolidine-2,5-dione. One area of focus is the development of safer and more effective methods of 3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylpropyl)pyrrolidine-2,5-dione-assisted psychotherapy for the treatment of PTSD. In addition, researchers are exploring the potential use of 3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylpropyl)pyrrolidine-2,5-dione in the treatment of other mental health conditions, such as anxiety and depression. Finally, there is a need for further research into the long-term effects of 3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylpropyl)pyrrolidine-2,5-dione use, particularly with regard to neurotoxicity and other potential health risks.
Synthesis Methods
3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylpropyl)pyrrolidine-2,5-dione is synthesized from safrole, a natural substance found in sassafras oil. The synthesis process involves several steps, including isomerization, reduction, and amination. The final product is a white crystalline powder that is typically consumed orally in tablet form.
Scientific Research Applications
3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylpropyl)pyrrolidine-2,5-dione has been studied for its potential therapeutic applications, particularly in the treatment of PTSD. Several clinical trials have shown promising results, with 3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylpropyl)pyrrolidine-2,5-dione-assisted psychotherapy leading to significant improvements in PTSD symptoms. 3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylpropyl)pyrrolidine-2,5-dione has also been studied for its potential use in the treatment of anxiety, depression, and addiction.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-1-(2-methylpropyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-9(2)7-17-14(18)6-11(15(17)19)16-10-3-4-12-13(5-10)21-8-20-12/h3-5,9,11,16H,6-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICWTSHWRFWQMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CC(C1=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylpropyl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

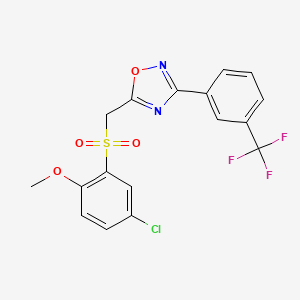
![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2400078.png)
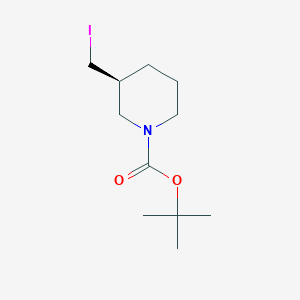
![N,3-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B2400081.png)
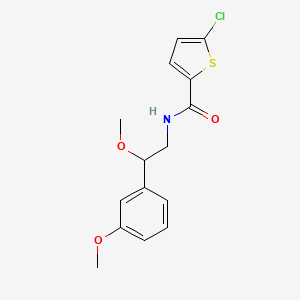

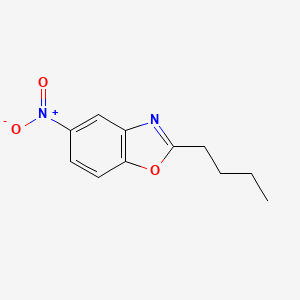

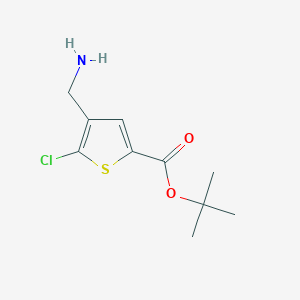
![3-(3-Fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid](/img/structure/B2400092.png)
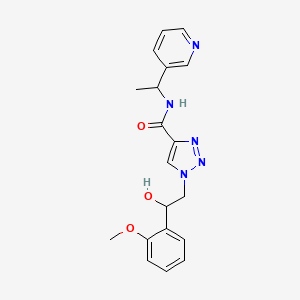
![3-Carbamoyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2400094.png)
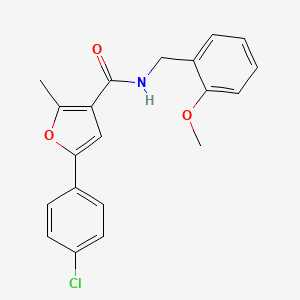
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2400097.png)